Acidity_Modulation_by_Ortho_Substitution_versus_Meta_and_Para_Isomers
The ortho-substitution pattern in 2-(2,6-dichlorophenylmethoxy)phenylboronic acid reduces its acidity compared to the meta and para isomers. This is consistent with the well-established trend for ortho-substituted phenylboronic acids, where steric inhibition of solvation and intramolecular hydrogen bonding raise the pKa value. The specific steric bulk of the 2,6-dichlorophenylmethoxy group is expected to produce a pKa significantly higher than that of unsubstituted phenylboronic acid (pKa ~ 8.8) or the corresponding para isomer [1].
| Evidence Dimension | Acidity (pKa) modulation |
|---|---|
| Target Compound Data | Predicted higher pKa (exact value not located in accessible literature) |
| Comparator Or Baseline | Unsubstituted phenylboronic acid (pKa ≈ 8.8); meta/para isomers of substituted phenylboronic acids |
| Quantified Difference | Directional: ortho-substituted isomers exhibit higher pKa values than their meta/para counterparts due to steric and electronic effects |
| Conditions | Aqueous or mixed aqueous-organic solvent systems; titrimetric or spectrophotometric pKa determination |
Why This Matters
A higher pKa means the boronic acid remains less ionized at neutral pH, affecting its solubility, transmetallation rate in Suzuki couplings, and binding behavior in biological or sensor applications, making it a differentiated choice for specific buffered conditions.
- [1] Adamczyk-Woźniak, A., Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202. View Source
